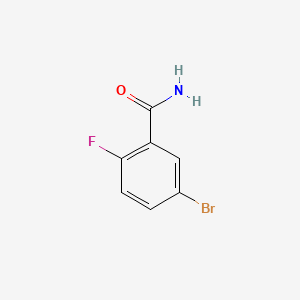

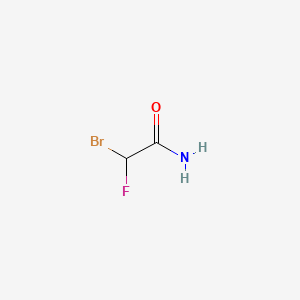

Bromofluoroacetamide

Overview

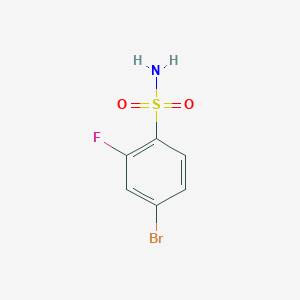

Description

Bromofluoroacetamide and its derivatives are compounds of significant interest in the field of organic chemistry due to their utility in synthesizing various fluorinated organic molecules. These compounds serve as key intermediates in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can profoundly affect the biological activity and metabolic stability of the molecules .

Synthesis Analysis

The synthesis of bromofluoroacetamide derivatives has been achieved through several catalytic methods. A nickel-catalyzed Negishi cross-coupling of bromodifluoroacetamides with arylzinc reagents has been developed to access difluoromethylated aromatic compounds . Similarly, copper-catalyzed N-formylation of amines using ethyl bromodifluoroacetate has been reported, which proceeds smoothly to furnish N-formamides . Visible-light photoredox intramolecular difluoroacetamidation has been utilized for the synthesis of 3,3-difluoro-2-oxindoles from tertiary aryl bromodifluoroacetamides . Additionally, Pd-catalyzed difluoromethylation of aryl boronic acids with bromodifluoroacetate has been described, involving a difluorocarbene pathway .

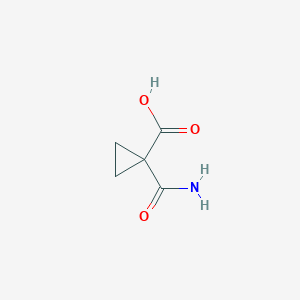

Molecular Structure Analysis

The molecular structure of bromofluoroacetamide derivatives has been studied using various techniques. An electron spin resonance study of a bromo substituted σ* radical in X-irradiated bromodifluoroacetamide single crystals at 77 K provided insights into the electronic structure of the radical species formed . The resolution and absolute configuration of bromofluoroacetic acid, a related compound, were determined by X-ray crystallography, establishing the (S)-(+)/(R)-(-) absolute configuration . The crystal structure of bromofluoroacetic acid itself has been determined, revealing that the compound exists as hydrogen-bonded dimers in the solid state .

Chemical Reactions Analysis

Bromofluoroacetamide derivatives participate in a variety of chemical reactions. The synthesis of difluoromethylated pyrazoles has been achieved through regioselective [3 + 2] cycloaddition reactions of difluoroacetohydrazonoyl bromides with ynones, alkynoates, and ynamides . Rhodium-catalyzed reactions have been used for the selective synthesis of 3-amino-2,2-difluorocarboxylic esters and difluoro-β-lactams from ethyl bromodifluoroacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofluoroacetamide derivatives are influenced by the presence of fluorine and bromine atoms. These halogens contribute to the unique reactivity and stability of the compounds. For instance, the electron-withdrawing effect of the fluorine atoms can enhance the electrophilic character of the carbonyl group, making these compounds reactive towards nucleophiles. The bromine atom, on the other hand, can participate in various cross-coupling reactions due to its ability to be displaced by other groups . The crystallographic studies provide detailed information on the solid-state structure and confirm the chiral nature of bromofluoroacetic acid .

Scientific Research Applications

Nickel-Catalyzed Negishi Cross-Coupling

Bromodifluoroacetamides are used in nickel-catalyzed Negishi cross-coupling with arylzinc reagents. This facilitates the synthesis of difluoromethylated aromatic compounds containing various aryl groups and amide moieties. A notable aspect of this method is the use of a low-cost nickel catalyst, making it suitable for drug discovery and development applications (Tarui et al., 2016).

Visible-Light-Driven Difluoroacetamidation

Bromodifluoroacetamides can be utilized in visible-light photoredox catalysis for the difluoroacetamidation of unactivated arenes and heteroarenes at room temperature. This process has broad utility, including application to electronically deficient heteroaromatic and aromatic systems (Wang et al., 2014).

Synthesis of Difluoro-β-Lactams and Carboxylic Esters

Bromodifluoroacetamides are instrumental in the synthesis of difluoro-β-lactams and 3-amino-2,2-difluorocarboxylic esters. The reaction medium's composition can influence the yield of these compounds, which are valuable in various chemical syntheses (Sato et al., 2005).

Applications in Diagnostic Imaging

Perfluorochemicals, which include compounds with bromofluoroacetamide structures, have applications in diagnostic imaging. They can alter tissue echogenicity in ultrasound imaging and are visible in computed tomography due to the bromine atom. These compounds have potential in various imaging modalities due to their low toxicity and wide applicability (Mattrey & Lo, 1988).

N-Formylation of Amines

Ethyl bromodifluoroacetate, a compound related to bromofluoroacetamides, is used in the copper-catalyzed N-formylation of amines. This process is efficient for a variety of amine types, including primary, secondary, cyclic, aryl, and aliphatic amines, to produce N-formamides (Li et al., 2018).

Environmental Applications

Bromoacetamide, closely related to bromofluoroacetamide, has been used as a molluscicide in various environments. Its effectiveness against snails and snail eggs in different fields has been demonstrated, with considerations for safety and environmental impact (Zhu et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXYSIXJDWGJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382005 | |

| Record name | Bromofluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromofluoroacetamide | |

CAS RN |

430-91-1 | |

| Record name | Bromofluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-fluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

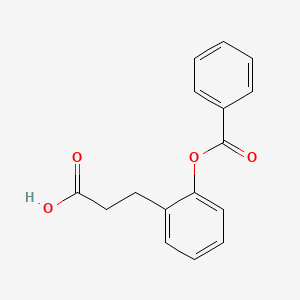

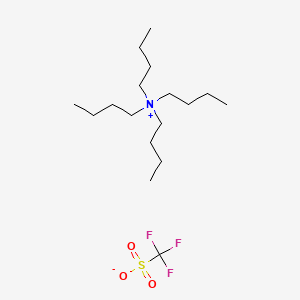

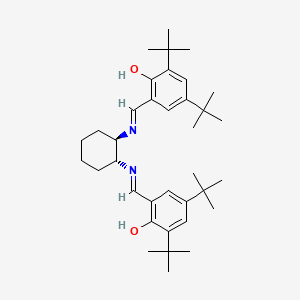

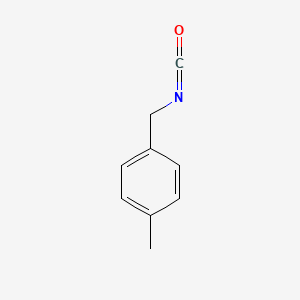

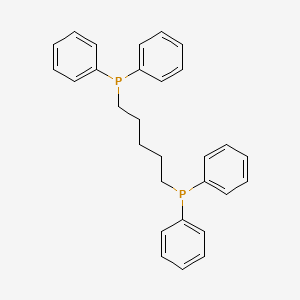

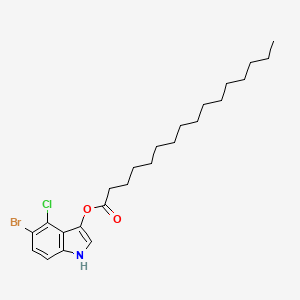

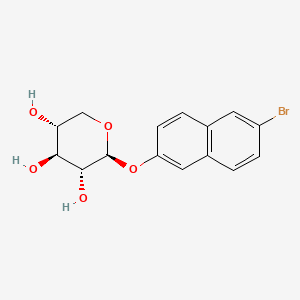

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.